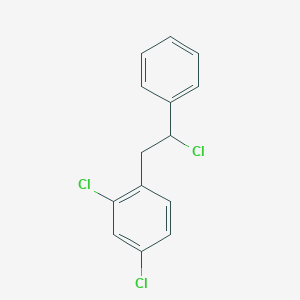
2,4-Dichloro-1-(2-chloro-2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. These reactions are characterized by the substitution of hydrogen atoms on the benzene ring with chlorine atoms. The general mechanism involves the formation of a sigma-bond between the benzene ring and the electrophile, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas). Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated benzoic acids, while reduction reactions may produce less chlorinated benzene derivatives.
Scientific Research Applications
Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic aromatic substitution, where it forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions to yield various products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- include:
- Benzene, 1,4-dichloro-
- Benzene, 1,2-dichloro-
- Benzene, 1,2-dichloro-4-nitro-
Uniqueness
The uniqueness of Benzene, 2,4-dichloro-1-(2-chloro-2-phenylethyl)- lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity compared to other chlorinated benzene derivatives.
Properties
CAS No. |
18826-54-5 |
|---|---|
Molecular Formula |
C14H11Cl3 |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-chloro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H11Cl3/c15-12-7-6-11(14(17)9-12)8-13(16)10-4-2-1-3-5-10/h1-7,9,13H,8H2 |
InChI Key |
OTXYJKPMQHUVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















